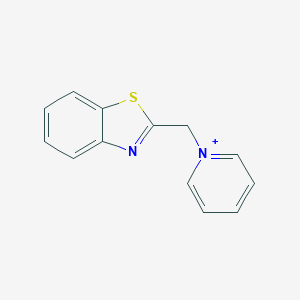
1-(1,3-Benzothiazol-2-ylmethyl)pyridinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-Benzothiazol-2-ylmethyl)pyridinium, also known as BZM-Py, is a compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of benzothiazole derivatives, which have been shown to possess various biological activities.
作用機序
The mechanism of action of 1-(1,3-Benzothiazol-2-ylmethyl)pyridinium is not fully understood. However, it has been proposed that this compound may act as a chelator for metal ions, which can lead to the formation of reactive oxygen species (ROS) and subsequent apoptosis in cancer cells. This compound may also inhibit the activity of enzymes that are involved in cancer cell proliferation.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by increasing the levels of ROS. This compound has also been shown to inhibit the activity of enzymes that are involved in cancer cell proliferation. In addition, this compound has been shown to have potential anti-inflammatory and antioxidant activities.
実験室実験の利点と制限
One of the advantages of using 1-(1,3-Benzothiazol-2-ylmethyl)pyridinium in lab experiments is its high selectivity for metal ions, which makes it a useful tool for studying metal ion homeostasis in biological systems. Another advantage is its potential anti-cancer activity, which makes it a promising candidate for the development of new anti-cancer drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires careful handling and disposal.
将来の方向性
There are several future directions for the study of 1-(1,3-Benzothiazol-2-ylmethyl)pyridinium. One direction is the development of new metal complexes based on this compound, which may exhibit interesting photophysical properties. Another direction is the study of the potential anti-inflammatory and antioxidant activities of this compound. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer therapy.
合成法
The synthesis of 1-(1,3-Benzothiazol-2-ylmethyl)pyridinium involves the reaction of 2-(chloromethyl)benzothiazole with 2-cyanopyridine in the presence of a base such as potassium carbonate. The resulting product is then purified by column chromatography to obtain this compound in high yield and purity.
科学的研究の応用
1-(1,3-Benzothiazol-2-ylmethyl)pyridinium has been shown to have various applications in scientific research. It has been studied as a potential fluorescent probe for the detection of metal ions, such as copper and zinc, in biological samples. This compound has also been used as a ligand for the synthesis of metal complexes that exhibit interesting photophysical properties. In addition, this compound has been studied for its potential anti-cancer activity.
特性
分子式 |
C13H11N2S+ |
|---|---|
分子量 |
227.31 g/mol |
IUPAC名 |
2-(pyridin-1-ium-1-ylmethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C13H11N2S/c1-4-8-15(9-5-1)10-13-14-11-6-2-3-7-12(11)16-13/h1-9H,10H2/q+1 |
InChIキー |
LVMJNUWHHFLFPA-UHFFFAOYSA-N |
SMILES |
C1=CC=[N+](C=C1)CC2=NC3=CC=CC=C3S2 |
正規SMILES |
C1=CC=[N+](C=C1)CC2=NC3=CC=CC=C3S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-chloro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B280416.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)-2-furamide](/img/structure/B280417.png)

![3-[(4-chlorophenoxy)methyl]-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B280419.png)


![N-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethylphenoxy)methyl]-2-furamide](/img/structure/B280428.png)

![Methyl 5-isopropyl-2-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B280431.png)
![1-{5-[(3-Chlorophenoxy)methyl]-2-furoyl}-4-ethylpiperazine](/img/structure/B280432.png)

![methyl 3-({5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate](/img/structure/B280434.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-naphthyl)benzamide](/img/structure/B280438.png)
![4-Chloro-3-methylphenyl [5-(4-morpholinylcarbonyl)-2-furyl]methyl ether](/img/structure/B280439.png)
